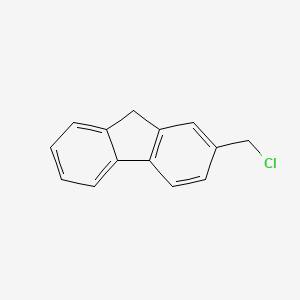
Iron, isotope of mass 55 (55Fe3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, isotope of mass 55 (55Fe3+), is a radioactive isotope of iron. It has a nucleus containing 26 protons and 29 neutrons, resulting in a mass number of 55. This isotope decays by electron capture to manganese-55, with a half-life of approximately 2.737 years . The emitted X-rays from this decay process can be used for various scientific analysis methods, such as X-ray diffraction .
Preparation Methods
Iron-55 can be artificially produced by neutron irradiation of stable iron isotopes. The common synthetic routes include:
Neutron irradiation of iron-54: This involves the reaction ({55}Fe).
Neutron irradiation of iron-56: This involves the reaction ({56}Fe(n,2n){55}Fe).
Industrial production methods typically involve exposing iron-containing components, such as steel or reinforced concrete, to neutron radiation. This can lead to the accumulation of iron-55 in these materials .
Chemical Reactions Analysis
Iron-55 undergoes various types of chemical reactions, including:
Oxidation and Reduction: Iron-55 can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: Iron-55 can undergo substitution reactions where one ligand in a complex is replaced by another.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as oxygen or chlorine.
Reducing agents: Such as hydrogen or carbon monoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iron-55 can produce iron oxides, while reduction can produce elemental iron .
Scientific Research Applications
Iron-55 has several scientific research applications, including:
Chemistry: Used as a tracer in studies of iron metabolism and transport.
Biology: Employed in studies of biological processes involving iron.
Medicine: Used in diagnostic techniques, such as X-ray fluorescence, to study the distribution of iron in biological tissues.
Industry: Utilized in portable X-ray instruments for non-destructive testing and analysis
Mechanism of Action
The mechanism by which iron-55 exerts its effects involves its radioactive decay by electron capture. This process results in the emission of X-rays and Auger electrons. The emitted X-rays can be used for various analytical techniques, while the Auger electrons can cause localized ionization and damage to surrounding materials .
Comparison with Similar Compounds
Iron-55 can be compared with other similar radioactive isotopes of iron, such as:
Iron-59 (59Fe): Another radioactive isotope of iron with a half-life of 44.5 days. It is commonly used in studies of iron metabolism and blood circulation.
Iron-60 (60Fe): A long-lived radioactive isotope with a half-life of 2.6 million years.
Iron-55 is unique due to its specific half-life and decay properties, making it particularly useful for certain types of scientific research and industrial applications .
Properties
CAS No. |
91776-95-3 |
|---|---|
Molecular Formula |
Fe+3 |
Molecular Weight |
54.938291 g/mol |
IUPAC Name |
iron-55(3+) |
InChI |
InChI=1S/Fe/q+3/i1-1 |
InChI Key |
VTLYFUHAOXGGBS-BJUDXGSMSA-N |
Isomeric SMILES |
[55Fe+3] |
Canonical SMILES |
[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
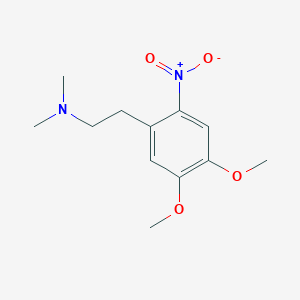
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)

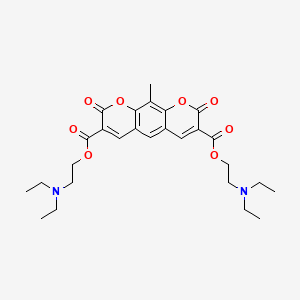
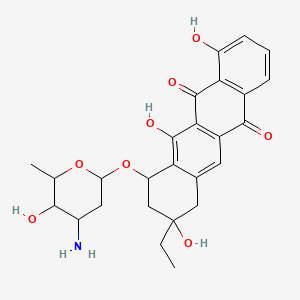

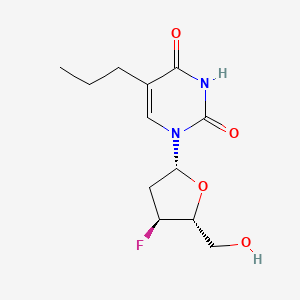
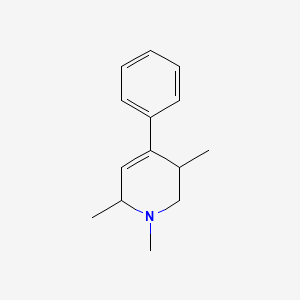
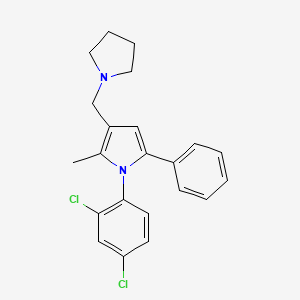
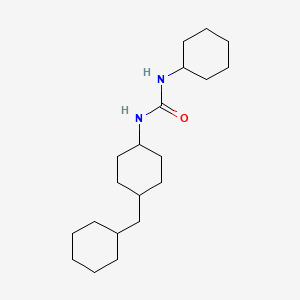
![Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide](/img/structure/B12796408.png)

